molecular formula C17H15N5OS B2946993 N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097925-45-4

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2946993
CAS RN: 2097925-45-4
M. Wt: 337.4
InChI Key: KDXAULSIBOYAGU-UHFFFAOYSA-N
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Description

“N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed using techniques like IR, 1H NMR, C, H, N analysis, and LCMS .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the substituents on the thiazole ring. Researchers have reported three possible orientations of the thiazole ring towards the target site, namely (1) nitrogen orientation, (2) sulfur orientation, and (3) parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the substituents on the thiazole ring. The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques like IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra can indicate the presence of certain groups in the compound .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, thiazoles are known to induce biological effects through various targets . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

The future directions for this compound could involve further optimization to reduce any potential cytotoxicity and to develop a more drug-like profile . Given the wide range of biological activities exhibited by thiazoles , there is potential for the development of new therapeutic agents based on this compound.

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(14-10-24-16(21-14)12-4-2-1-3-5-12)22-8-13(9-22)20-15-6-7-18-11-19-15/h1-7,10-11,13H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAULSIBOYAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

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